molecular formula C5H5BrN2OS B2725829 N-[(4-Bromo-2-thiazolyl)methyl]formamide CAS No. 1279721-67-3

N-[(4-Bromo-2-thiazolyl)methyl]formamide

Cat. No.: B2725829
CAS No.: 1279721-67-3
M. Wt: 221.07
InChI Key: YJHBNJKFVASWNG-UHFFFAOYSA-N
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Description

N-[(4-Bromo-2-thiazolyl)methyl]formamide is a chemical compound with the molecular formula C5H5BrN2OS and a molecular weight of 221.07 g/mol . It is characterized by the presence of a bromo-substituted thiazole ring attached to a formamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromo-2-thiazolyl)methyl]formamide typically involves the reaction of 4-bromo-2-thiazolylmethylamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency in product quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromo-2-thiazolyl)methyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Bromo-2-thiazolyl)methyl]formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Bromo-2-thiazolyl)methyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromo-substituted thiazole ring is believed to play a crucial role in its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chloro-2-thiazolyl)methyl]formamide
  • N-[(4-Methyl-2-thiazolyl)methyl]formamide
  • N-[(4-Fluoro-2-thiazolyl)methyl]formamide

Uniqueness

N-[(4-Bromo-2-thiazolyl)methyl]formamide is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromo group enhances its potential for substitution reactions and may contribute to its higher biological activity .

Properties

IUPAC Name

N-[(4-bromo-1,3-thiazol-2-yl)methyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-4-2-10-5(8-4)1-7-3-9/h2-3H,1H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHBNJKFVASWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CNC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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